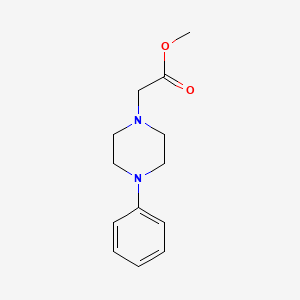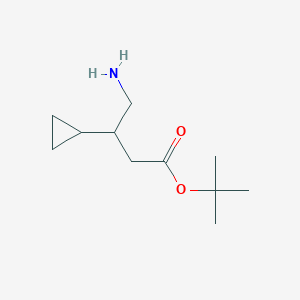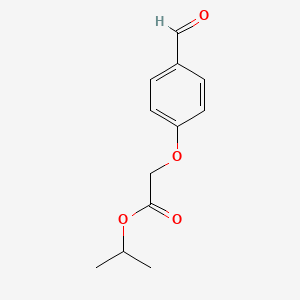
Methyl 2-(4-phenylpiperazin-1-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(4-phenylpiperazin-1-yl)acetate” is a chemical compound that contains a piperazine ring. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study reported the synthesis of benzimidazole derivatives conventionally .Molecular Structure Analysis
The molecular formula of “Methyl 2-(4-phenylpiperazin-1-yl)acetate” is C13H18N2O2 . Further details about its structure could be obtained from spectroscopic techniques such as HRMS, IR, 1H and 13C NMR .Applications De Recherche Scientifique
Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents
Methyl 2-(4-phenylpiperazin-1-yl)acetate derivatives have been studied for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. A study by Chern et al. (1993) synthesized a series of compounds to evaluate their effectiveness in these roles. Some compounds displayed high binding affinity for alpha 1-adrenoceptor with significant antihypertensive activity in vivo (Chern et al., 1993).
Analgesic Compounds
Karczmarzyk and Malinka (2008) investigated compounds including Methyl 2-(4-phenylpiperazin-1-yl)acetate derivatives for their analgesic properties. Their study focused on structural characterization and demonstrated the potential of these compounds as pain relievers (Karczmarzyk & Malinka, 2008).
Dopamine Receptor Ligands
Enguehard-Gueiffier et al. (2006) explored Methyl 2-(4-phenylpiperazin-1-yl)acetate derivatives as selective ligands for D4 dopamine receptors. They found that some compounds had high affinities and selectivities for D4 dopamine receptors, indicating their potential in neurological research and therapy (Enguehard-Gueiffier et al., 2006).
Corrosion Inhibition
Elazhary et al. (2019) conducted a study on the use of Methyl 2-(4-phenylpiperazin-1-yl)acetate derivatives as corrosion inhibitors. Their research included electrochemical impedance spectroscopy and other methods to assess the effectiveness of these compounds in protecting metals from corrosion (Elazhary et al., 2019).
Antioxidant, Analgesic, and Anti-inflammatory Agent
Nayak et al. (2014) synthesized a compound related to Methyl 2-(4-phenylpiperazin-1-yl)acetate and evaluated its antioxidant, analgesic, and anti-inflammatory properties. This research highlights the diverse biological activities of these compounds (Nayak et al., 2014).
Tuberculostatic Activity
Foks et al. (2004) investigated the tuberculostatic activity of certain Methyl 2-(4-phenylpiperazin-1-yl)acetate derivatives. Their study indicated that some of these compounds have potential as treatments for tuberculosis (Foks et al., 2004).
Propriétés
IUPAC Name |
methyl 2-(4-phenylpiperazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)11-14-7-9-15(10-8-14)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXORSEWUBRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623396 | |
| Record name | Methyl (4-phenylpiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-phenylpiperazin-1-yl)acetate | |
CAS RN |
201727-67-5 | |
| Record name | Methyl (4-phenylpiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid](/img/structure/B3049238.png)






![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B3049249.png)
![4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-](/img/structure/B3049250.png)
